molecular formula C9H9F2NO3 B13650402 Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B13650402
M. Wt: 217.17 g/mol
InChI Key: KTQAFONMGITSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of difluoromethylated pyridines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyridine ring. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: It is explored for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 1-(chloromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Uniqueness

Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development compared to its analogs .

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

ethyl 1-(difluoromethyl)-2-oxopyridine-4-carboxylate

InChI

InChI=1S/C9H9F2NO3/c1-2-15-8(14)6-3-4-12(9(10)11)7(13)5-6/h3-5,9H,2H2,1H3

InChI Key

KTQAFONMGITSKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C=C1)C(F)F

Origin of Product

United States

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